Benzyl (2-(methylamino)-2-oxoethyl)carbamate chemical properties
Benzyl (2-(methylamino)-2-oxoethyl)carbamate chemical properties
An In-depth Technical Guide to Benzyl (2-(methylamino)-2-oxoethyl)carbamate
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this technical guide provides a comprehensive examination of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. This document moves beyond a simple data sheet to offer a synthesized narrative on the compound's core chemical properties, synthesis, reactivity, and practical applications. As a key building block in modern synthetic chemistry, a thorough understanding of this molecule is essential for its effective utilization. This guide is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.
Core Identity and Physicochemical Characteristics
Benzyl (2-(methylamino)-2-oxoethyl)carbamate, systematically known as N-(Benzyloxycarbonyl)glycine-N-methylamide, is a derivative of the amino acid glycine. Its structure is characterized by a glycine backbone where the primary amine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is converted to an N-methylamide. This specific combination of functional groups makes it a valuable intermediate, particularly in peptide synthesis and the development of peptidomimetics.
The Cbz group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas in the 1930s. This methodology was a significant advancement, allowing for controlled, stepwise peptide synthesis.[1] The stability of the Cbz group to mildly acidic and basic conditions, combined with its susceptibility to cleavage under specific, non-hydrolytic conditions, provides the orthogonality required for complex multi-step syntheses. The N-methylamide moiety, meanwhile, can enhance metabolic stability and modify the conformational properties of peptide-based molecules, making it a feature of interest in drug design.
Compound Identification
Caption: 2D Structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | Benzyl (2-(methylamino)-2-oxoethyl)carbamate | IUPAC Nomenclature |
| CAS Number | 21855-72-1 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| SMILES | O=C(OCC1=CC=CC=C1)NCC(NC)=O | [2] |
| InChI Key | UGAMNTGMICNTPS-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (typical) | General Chemical Properties |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis and Purification
The most direct and common synthesis of this compound involves the coupling of N-benzyloxycarbonylglycine (Cbz-Gly-OH) with methylamine. This is a standard amidation reaction, typically facilitated by a peptide coupling agent to activate the carboxylic acid, thereby preventing side reactions and promoting high yields.
The choice of coupling agent is critical. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective but can lead to byproducts that require careful removal. More modern reagents such as HATU or HBTU offer cleaner reactions and faster kinetics, though at a higher cost. The causality behind using a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the amine (methylamine).
Experimental Protocol: Synthesis via EDC Coupling
This protocol describes a representative lab-scale synthesis.
Materials:
-
N-benzyloxycarbonylglycine (Cbz-Gly-OH)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve N-benzyloxycarbonylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) to the cooled solution. The EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is included to suppress racemization (if applicable) and improve efficiency by forming an active ester, which is less prone to side reactions.
-
Amine Addition: While maintaining the temperature at 0 °C, slowly add the methylamine solution (1.5 eq). The excess methylamine ensures the complete consumption of the activated acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Cbz-Gly-OH) is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure product.[3]
Caption: Workflow for the Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.
Chemical Reactivity and Applications
The utility of this compound is defined by the reactivity of its Cbz protecting group. The Cbz group is robust under many synthetic conditions but can be selectively removed when desired, unmasking the primary amine for further functionalization. This is the cornerstone of its application as a synthetic intermediate.
Deprotection Mechanisms
The primary method for Cbz group removal is catalytic hydrogenolysis .
-
Mechanism: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The palladium surface catalyzes the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts.
-
Advantages: This method is exceptionally clean and efficient, with byproducts that are volatile and easily removed. The conditions are mild and generally do not affect other functional groups, with the exception of other reducible groups like alkenes, alkynes, or some nitro groups.
Caption: Cbz Deprotection via Catalytic Hydrogenolysis.
Applications in Drug Discovery
Benzyl (2-(methylamino)-2-oxoethyl)carbamate serves as a precursor to N-protected glycine methylamide, a common structural motif in medicinal chemistry. The chiral benzylamine, a related structure, is a prevalent element in many FDA-approved drugs.[4] While this specific compound is primarily an intermediate, its derivatives have shown biological relevance. For instance, analogs based on a N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold have been identified as novel agents that protect pancreatic β-cells against endoplasmic reticulum stress, providing a potential modality for treating diabetes.[5] The carbamate group itself is a key structural motif in numerous therapeutic agents, valued for its ability to act as a stable amide bioisostere, improving pharmacokinetic properties like stability and bioavailability.[6]
Spectroscopic and Analytical Profile
Characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for confirming the structure and purity of the synthesized material.
Table 2: Representative Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.~5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.~3.85 ppm (d, 2H): Methylene protons (-CH₂-) of the glycine backbone.~2.75 ppm (d, 3H): Methyl protons (-CH₃) of the methylamide.Broad signals for N-H protons. |
| IR (Infrared) | ~3300 cm⁻¹: N-H stretching (from both carbamate and amide).~1700 cm⁻¹: C=O stretching of the carbamate urethane group.[7]~1650 cm⁻¹: C=O stretching of the amide I band.~1530 cm⁻¹: N-H bending of the amide II band. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 223.10.[M+Na]⁺: Expected at m/z 245.08. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and instrument used.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is crucial. While comprehensive toxicological data is not available, information on structurally similar compounds provides guidance.
-
Hazard Classification: Similar carbamates are often classified as causing skin and eye irritation and may cause respiratory irritation.[8][9][10][11]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[2][11] The recommended storage condition is sealed in dry, room temperature.[2]
Conclusion
Benzyl (2-(methylamino)-2-oxoethyl)carbamate is more than a catalog chemical; it is a versatile and enabling tool for chemical synthesis. Its value lies in the strategic placement of the Cbz protecting group on a modified glycine scaffold, providing a stable yet readily cleavable handle for constructing more complex molecules. A firm grasp of its synthesis, reactivity, and handling protocols allows researchers to leverage its full potential in peptide science and the broader field of drug discovery.
References
- Benchchem. (n.d.). Benzyl (2-(ethylamino)-2-oxoethyl)carbamate | 21855-73-2. Benchchem.
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- ChemicalBook. (2025). benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. ChemicalBook.
- BLDpharm. (n.d.). BD35497[949-90-6]Benzyl (2-amino-2-oxoethyl)carbamate. BLDpharm.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
- PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257. PubChem.
- Sigma-Aldrich. (n.d.). Benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. Sigma-Aldrich.
- AK Scientific, Inc. (n.d.). Benzyl (2-(ethylamino)-2-oxoethyl)carbamate. AK Scientific, Inc.
- Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
- MedChemExpress. (2025). Benzyl N-(2-aminoethyl)carbamate hydrochloride-SDS. MedChemExpress.
- AK Scientific, Inc. (n.d.). Benzyl N-(2-aminoethyl)carbamate hydrochloride. AK Scientific, Inc.
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Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 80-99. Retrieved from [Link]
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Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Process Research & Development. Retrieved from [Link]
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Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393. Retrieved from [Link]
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